molecular formula C₂₆H₄₄O₁₀ B1147591 (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) CAS No. 226877-02-7

(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)

Cat. No.: B1147591
CAS No.: 226877-02-7
M. Wt: 516.62
InChI Key:
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Description

Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate): is a chemical compound that serves as an intermediate in the synthesis of various bioactive molecules. It is particularly notable for its role in the synthesis of alpha-Glycosidase inhibitors, which are important in the treatment of diseases such as diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) typically involves the esterification of beta-D-Galactofuranose with 2,2-dimethylpropanoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohol derivatives .

Scientific Research Applications

Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) involves its interaction with specific enzymes and molecular targets. For instance, as an intermediate in the synthesis of alpha-Glycosidase inhibitors, it helps inhibit the activity of alpha-Glycosidase enzymes, thereby reducing the breakdown of carbohydrates into glucose. This mechanism is crucial in managing blood sugar levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Galactofuranose 1,2,3,5,6-Pentakis(2,2-diMethylpropanoate): Another esterified derivative of beta-D-Galactofuranose with similar properties.

    Alpha-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate): An isomer with different spatial arrangement of atoms.

Uniqueness

Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of alpha-Glycosidase inhibitors and other bioactive molecules .

Properties

IUPAC Name

[(2R)-2-hydroxy-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPHRSJRTWUAC-ICUGJSFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 3
Reactant of Route 3
(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 4
Reactant of Route 4
(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 5
Reactant of Route 5
(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 6
(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)

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